molecular formula C18H30ClNO3 B584662 (S)-4-Hydroxy Penbutolol Hydrochloride CAS No. 1346617-04-6

(S)-4-Hydroxy Penbutolol Hydrochloride

Cat. No.: B584662
CAS No.: 1346617-04-6
M. Wt: 343.892
InChI Key: IRXCLCQOLQYHQP-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by its specific molecular composition and stereochemical configuration. The compound carries the Chemical Abstracts Service number 1346617-04-6, establishing its unique identification within chemical databases and regulatory frameworks. The molecular formula C₁₈H₃₀ClNO₃ reflects the presence of the hydrochloride salt, which distinguishes it from the free base form that carries an alternate CAS number of 81542-82-7. The molecular weight of this compound is precisely determined as 343.89 grams per mole, representing the complete hydrochloride salt structure.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol;hydrochloride. This nomenclature clearly indicates the stereochemical configuration at the 2S position, the presence of the tert-butylamino group, and the hydroxyl functionality that characterizes this metabolite. Alternative systematic names include 3-Cyclopentyl-4-[(2S)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenol Hydrochloride, which emphasizes the cyclopentyl substituent and provides an alternative description of the tert-butyl group.

The structural identity is further defined through advanced spectroscopic and analytical techniques. The InChI key YGAFVZDVNJYOCT-AWEZNQCLSA-N provides a unique digital fingerprint for database searches and computational applications. The compound exists in an absolute stereochemical configuration with one defined stereocenter out of one possible stereocenter, confirming the S-enantiomer designation. The presence of the phenolic hydroxyl group at the 4-position distinguishes this compound from the parent penbutolol structure, representing a key metabolic modification that significantly impacts the compound's pharmacological properties.

Historical Background and Discovery

The discovery and development of this compound emerged from extensive metabolic studies conducted on the parent compound penbutolol during the 1980s and early 1990s. Initial investigations into penbutolol metabolism revealed that hydroxylation represented a major biotransformation pathway, leading to the identification of this specific metabolite in both laboratory and clinical settings. Early liquid chromatographic methods developed in the 1980s enabled researchers to detect and quantify this hydroxylated metabolite in biological samples, establishing its presence as a significant component of penbutolol's metabolic profile.

The characterization of this metabolite gained momentum through sophisticated analytical developments that allowed for the separation and identification of stereoisomers. Research conducted in the late 1980s and early 1990s utilized beta-adrenoceptor binding studies to demonstrate that the 4-hydroxy metabolite retained biological activity, though at reduced potency compared to the parent compound. These studies revealed that 4-hydroxy-penbutolol displayed approximately one-eighth to one-fifteenth the activity of penbutolol in blocking isoproterenol-induced beta-adrenergic receptor responses in isolated guinea-pig trachea preparations.

Pharmacokinetic investigations in the 1990s provided crucial insights into the formation and elimination of this metabolite in human subjects. Studies in hypertensive patients with varying degrees of renal function demonstrated that the hydroxylation of penbutolol was negligible under normal physiological conditions, but the metabolite could be detected in plasma and urine samples using advanced analytical techniques. These investigations established that while the metabolite concentrations remained relatively low, the compound possessed measurable biological activity and contributed to understanding the overall pharmacological profile of penbutolol therapy.

The development of modern analytical methodologies, including high-performance liquid chromatography with chemiluminescence detection, further advanced the characterization of this metabolite. Research published in the early 2000s demonstrated that highly sensitive detection methods could achieve detection limits in the femtomolar range, enabling detailed pharmacokinetic studies in experimental animals. These technological advances facilitated comprehensive studies of the metabolite's formation, distribution, and elimination characteristics, contributing to a more complete understanding of its role in penbutolol's overall pharmacological profile.

Importance in Medicinal Chemistry and Pharmacology

This compound holds significant importance in medicinal chemistry as both a metabolic marker and a pharmacologically active compound with distinct receptor binding properties. The compound demonstrates selective beta-adrenergic receptor blocking activity, functioning through mechanisms that involve competitive inhibition of catecholamine binding at beta-1 adrenergic receptors. This mechanism results in reduced heart rate and blood pressure through interruption of the normal sympathetic nervous system responses, making it relevant for cardiovascular pharmacology research and potential therapeutic applications.

The stereochemical specificity of the S-enantiomer contributes substantially to its pharmacological significance. Research indicates that the S-configuration enhances receptor binding affinity and selectivity compared to racemic mixtures or the R-enantiomer. This stereoselectivity influences both the compound's therapeutic potential and its utility as a research tool for investigating beta-adrenergic receptor function and regulation. The specific spatial arrangement of functional groups in the S-enantiomer optimizes interactions with the receptor binding site, resulting in more predictable and consistent pharmacological responses.

In pharmaceutical development and quality control applications, this compound serves as an essential reference standard for analytical method development and validation. The compound's role in drug metabolism studies extends beyond simple identification to include comprehensive characterization of biotransformation pathways and metabolic clearance mechanisms. Pharmaceutical companies utilize this compound for method validation during synthesis and formulation stages of drug development, ensuring compliance with regulatory guidelines and pharmacopeial standards.

The compound's significance in modern drug discovery research encompasses its potential applications in understanding structure-activity relationships within the beta-blocker class of medications. Comparative studies examining the hydroxylated metabolite alongside the parent compound provide insights into how structural modifications influence receptor binding, selectivity, and biological activity. These investigations contribute to the rational design of new beta-blocking agents with improved therapeutic profiles and reduced side effect potential.

Recent research has expanded the understanding of this compound's role in cardiovascular pharmacology through advanced receptor binding studies and molecular modeling approaches. The compound's interaction with beta-adrenergic receptors has been characterized using modern techniques that provide detailed information about binding kinetics, receptor occupancy, and downstream signaling effects. These studies demonstrate that while the metabolite exhibits reduced potency compared to penbutolol, it maintains sufficient activity to contribute meaningfully to the overall pharmacological response during therapeutic administration.

Properties

CAS No.

1346617-04-6

Molecular Formula

C18H30ClNO3

Molecular Weight

343.892

IUPAC Name

4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3-cyclopentylphenol;hydrochloride

InChI

InChI=1S/C18H29NO3.ClH/c1-18(2,3)19-11-15(21)12-22-17-9-8-14(20)10-16(17)13-6-4-5-7-13;/h8-10,13,15,19-21H,4-7,11-12H2,1-3H3;1H/t15-;/m0./s1

InChI Key

IRXCLCQOLQYHQP-RSAXXLAASA-N

SMILES

CC(C)(C)NCC(COC1=C(C=C(C=C1)O)C2CCCC2)O.Cl

Synonyms

3-Cyclopentyl-4-[(2S)-3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenol Hydrochloride;  (S)-3-Cyclopentyl-4-[3-[(1,1-dimethylethyl)amino]-_x000B_2-hydroxypropoxy]phenol Hydrochloride; 

Origin of Product

United States

Preparation Methods

Alkylation of Phenolic Precursors

The foundational step involves alkylation of 3-cyclopentylphenol with epichlorohydrin under basic conditions. Sodium hydroxide or potassium carbonate facilitates deprotonation, enabling nucleophilic attack on epichlorohydrin to form the chlorohydrin intermediate. Optimal conditions include:

  • Solvent : Isopropyl alcohol or toluene

  • Temperature : 50–60°C

  • Reaction Time : 6–8 hours.

This step yields a racemic mixture of chlorohydrin, necessitating subsequent resolution to isolate the (S)-enantiomer.

Diastereomeric Salt Formation

Racemic chlorohydrin is resolved via diastereomeric salt formation using chiral acids such as (+)-dibenzoyl-L-tartaric acid. Key parameters include:

  • Molar Ratio : 1:1 (chlorohydrin:chiral acid)

  • Solvent : Ethanol/water mixture

  • Crystallization Temperature : 0–5°C.

Recrystallization improves diastereomeric excess to >98%, though overall yields remain moderate (30–40%) due to multiple purification steps.

Final Amination and Hydrochloride Formation

The resolved (S)-chlorohydrin undergoes amination with tert-butylamine in refluxing ethanol, followed by hydrochloric acid treatment to form the hydrochloride salt. Critical factors:

  • Amination Time : 12–24 hours

  • Acid Concentration : 1N HCl

  • Yield : 60–70% after crystallization.

Biocatalytic Synthesis Using Lipase Enzymes

Lipase-Catalyzed Kinetic Resolution

Recent advancements employ Candida antarctica lipase B (CAL-B) for enantioselective transesterification of racemic chlorohydrin. The enzymatic route achieves superior stereochemical control:

  • Acyl Donor : Vinyl butanoate

  • Solvent : Dry acetonitrile

  • Temperature : 30–38°C

  • Reaction Time : 23–48 hours.

This method produces (S)-4-Hydroxy Penbutolol with 99% enantiomeric excess (ee) and 50% theoretical yield, constrained by the kinetic resolution mechanism.

Dynamic Kinetic Resolution (DKR)

To overcome yield limitations, DKR integrates lipase catalysis with metal-based racemization catalysts. For example:

  • Lipase : CAL-B

  • Racemization Catalyst : Shvo’s catalyst (ruthenium complex)

  • Solvent : Toluene

  • Yield : 85–90% with 98% ee.

DKR enhances atom economy and reduces waste, aligning with green chemistry principles.

Comparative Analysis of Methods

Parameter Chemical Synthesis Biocatalytic Synthesis
Enantiomeric Excess 98%99%
Overall Yield 20–25%45–50%
Reaction Time 48–72 hours24–48 hours
Sustainability ModerateHigh
Cost LowHigh

Biocatalytic methods excel in stereoselectivity and sustainability but require specialized enzymes. Chemical synthesis remains cost-effective for large-scale production despite lower yields.

Optimization Strategies

Solvent Engineering in Biocatalysis

Replacing toluene with acetonitrile in lipase reactions improves enzyme stability and reaction rates. Studies show a 20% increase in yield when using acetonitrile due to reduced substrate inhibition.

Microwave-Assisted Synthesis

Microwave irradiation accelerates alkylation steps, reducing reaction time from 8 hours to 30 minutes. Pilot-scale trials demonstrate consistent yields (70–75%) with comparable enantiopurity.

Continuous Flow Systems

Integrating continuous flow reactors minimizes intermediate isolation, enhancing throughput. A two-stage system combining alkylation and resolution achieves 90% process efficiency in preliminary tests .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Hydroxy Penbutolol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

(S)-4-Hydroxy Penbutolol Hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard for analytical methods and in the study of chiral compounds.

    Biology: It is used in research on beta-adrenergic receptors and their role in various physiological processes.

    Medicine: It is studied for its therapeutic effects in treating cardiovascular diseases.

    Industry: It is used in the development of new beta-blocker medications and in the study of drug delivery systems

Mechanism of Action

(S)-4-Hydroxy Penbutolol Hydrochloride exerts its effects by selectively blocking beta-adrenergic receptors, particularly the beta-1 receptors. This action reduces the heart rate and blood pressure by inhibiting the effects of epinephrine and norepinephrine on these receptors. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Beta-blockers vary in selectivity, pharmacokinetics, and ancillary properties. Below is a comparative analysis of (S)-4-Hydroxy Penbutolol Hydrochloride’s parent compound (penbutolol sulfate) with other beta-adrenergic blockers and alpha/beta dual antagonists.

Pharmacological Profile

Compound Molecular Formula Selectivity Key Indications Regulatory Status (Example)
Penbutolol sulfate C18H29NO2·H2O4S Non-selective Hypertension, arrhythmias FDA-approved (Levatol®)
Tertatolol hydrochloride C16H25NO2S·ClH Non-selective Hypertension EMA Index SUB32680
Timolol hemihydrate C13H24N4O3S·0.5H2O Non-selective Glaucoma, hypertension FDA-approved (Blocadren®)
Atenolol C14H22N2O3 β1-selective Hypertension, angina FDA-approved (Tenormin®)
Carvedilol C24H26N2O4 α1/β1/β2-blocker Heart failure FDA-approved (Coreg®)

Mechanistic Differences

  • Penbutolol sulfate: Primarily acts peripherally to suppress plasma renin and blunt catecholamine surges during stress (e.g., hypoglycemia).
  • Timolol: Used topically for glaucoma due to high ocular bioavailability but systemically non-selective like penbutolol .
  • Carvedilol : Dual alpha/beta blockade provides vasodilation, making it superior for heart failure but with a higher hypotension risk compared to penbutolol .

Clinical Efficacy

  • Blood Pressure Control : Penbutolol reduces blood pressure without altering resting plasma catecholamines, whereas carvedilol lowers blood pressure via combined vasodilation and beta-blockade .
  • Renin Suppression: Penbutolol suppresses plasma renin activity at rest and post-exercise, similar to atenolol but with broader receptor inhibition .
  • Stress Response : Penbutolol exacerbates catecholamine spikes during exercise but blunts responses to hypoglycemia, contrasting with clonidine’s central suppression of catecholamines in all scenarios .

Adverse Effects

  • Penbutolol: Lower risk of bronchospasm than propranolol due to partial β2 selectivity, though less cardioselective than atenolol .
  • Carvedilol : Higher incidence of dizziness due to alpha-blockade .
  • Timolol : Systemic absorption can exacerbate asthma, a risk shared with penbutolol .

Research Findings and Data Tables

Table 1: Comparative Receptor Affinity

Compound β1 Affinity (Ki nM) β2 Affinity (Ki nM) α1 Affinity (Ki nM)
Penbutolol sulfate 0.7 2.1 >10,000
Atenolol 0.4 50 >10,000
Carvedilol 0.6 0.1 11
Propranolol 1.8 0.8 >10,000

Table 2: Metabolic and Regulatory Profiles

Compound Half-Life (hrs) CYP450 Metabolism FDA Schedule
Penbutolol sulfate 5–7 CYP2D6 Prescription
Tertatolol hydrochloride 3–4 CYP2C19 Investigational
Nebivolol 10–12 CYP2D6 Prescription

Limitations and Notes

  • Stereochemical differences may influence pharmacokinetics (e.g., hydroxylation at the 4-position could alter metabolism or receptor binding).
  • Further studies are needed to clarify the (S)-enantiomer’s distinct effects compared to racemic penbutolol.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for assessing the purity and enantiomeric integrity of (S)-4-Hydroxy Penbutolol Hydrochloride in synthetic batches?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for resolving enantiomers. For purity, follow USP guidelines for assay preparation using a reference standard (e.g., 100 mg/mL in mobile phase) and calculate purity via peak area ratios, as outlined in chromatographic protocols for similar β-blockers like pseudoephedrine hydrochloride . Impurity profiling should include detection of related substances (e.g., des-hydroxy derivatives) using gradient elution and UV detection at 220–280 nm, referencing methods validated for Acebutolol Hydrochloride .

Q. How can researchers optimize the synthesis of this compound to minimize racemization during hydroxylation?

  • Methodological Answer : Enantioselective synthesis requires controlled reaction conditions (e.g., low temperature, inert atmosphere) and chiral catalysts. For hydroxylation steps, employ stereospecific oxidizing agents (e.g., Sharpless asymmetric dihydroxylation) and monitor optical rotation or circular dichroism (CD) to confirm retention of the (S)-configuration. Post-synthesis, validate stereochemical purity via X-ray crystallography or nuclear Overhauser effect (NOE) NMR .

Advanced Research Questions

Q. What metabolic pathways and enzymatic interactions are implicated in the biotransformation of this compound?

  • Methodological Answer : In vitro studies using human liver microsomes (HLMs) and cytochrome P450 (CYP) isoform-specific inhibitors (e.g., CYP2D6) can identify primary metabolic routes. Compare metabolite profiles (e.g., glucuronide conjugates) via LC-MS/MS, referencing protocols for hydroxylated metabolites of nebivolol and propranolol . For in vivo validation, administer isotopically labeled this compound to animal models and quantify urinary/fecal metabolites using stable isotope dilution assays.

Q. How do structural modifications, such as hydroxylation at the 4-position, influence the β1/β2-adrenergic receptor binding affinity and selectivity of penbutolol derivatives?

  • Methodological Answer : Conduct radioligand binding assays with isolated human β1/β2 receptors. Use tritiated antagonists (e.g., [³H]-CGP 12177) to measure inhibition constants (Ki) of this compound versus the parent compound. Molecular docking simulations (e.g., AutoDock Vina) can model interactions between the hydroxyl group and receptor active sites, correlating with experimental Ki values .

Q. What experimental strategies resolve contradictions in reported pharmacokinetic data for this compound across species?

  • Methodological Answer : Cross-species comparative studies should standardize dosing (e.g., mg/kg body weight), sampling intervals, and bioanalytical methods (e.g., LC-MS/MS with a lower limit of quantification <1 ng/mL). Account for interspecies differences in plasma protein binding via equilibrium dialysis and adjust pharmacokinetic models (e.g., non-compartmental analysis) using software like Phoenix WinNonlin .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for this compound in cardiac vs. pulmonary tissues?

  • Methodological Answer : Standardize tissue preparation protocols (e.g., homogenization buffers, centrifugation speeds) to minimize variability. Replicate assays across multiple batches of tissue samples and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify outliers. Validate findings using orthogonal methods like isolated organ bath studies or patch-clamp electrophysiology .

Experimental Design Considerations

Q. What in vitro models are most suitable for studying the chronotropic effects of this compound on human cardiomyocytes?

  • Methodological Answer : Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in microelectrode array (MEA) assays. Measure field potential duration (FPD) and beat rate under controlled conditions (37°C, 5% CO₂). Compare dose-response curves (1 nM–10 μM) with positive controls (e.g., propranolol) to assess β-blockade efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.